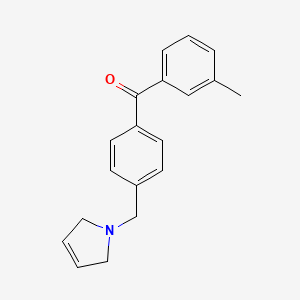

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" is not directly mentioned in the provided papers, but the papers do discuss related benzophenone derivatives and their chemical properties and reactions. Benzophenone itself is a common UV filter and is known for its photochemical properties. It is widely used in sunscreen products to protect skin and hair from UV radiation damage . The papers provided discuss various reactions involving benzophenone and its derivatives, which can offer insights into the behavior of similar compounds.

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various methods, including photochemical reactions and multi-component coupling reactions. For instance, the photochemical reaction of 4-methylamino-3-penten-2-one with benzophenone results in the formation of N-(2,2-dipenyl-2-hydroxyethyl)-4-amino-3-penten-2-one . Another example is the synthesis of a pyrrole derivative through a one-pot four-component coupling reaction catalyzed by natural hydroxyapatite, which is a method that could potentially be adapted for the synthesis of "3-Methyl-4'-(3-pyrrolinomethyl) benzophenone" .

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using various spectroscopic techniques such as NMR, FT-IR, and single-crystal X-ray diffraction . Computational studies using density functional theory (DFT) can also predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of these compounds .

Chemical Reactions Analysis

Benzophenone and its derivatives undergo a variety of chemical reactions. For example, benzophenone can react with methyl(ene) ketones in the presence of piperidine acetate to give substituted benzophenones . The reactivity of the active methyl group in certain benzophenone derivatives can lead to the formation of various products such as styryl derivatives, pyruvates, and phthalide when treated with different reagents .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the metabolism of benzophenone-3 by liver microsomes can lead to the formation of metabolites with different estrogenic and anti-androgenic activities . The corrosion inhibition properties of a pyrrole derivative of benzophenone on steel surfaces have also been studied, indicating the potential application of these compounds in material protection .

Scientific Research Applications

Metabolism and Endocrine-Disrupting Activity

Benzophenone-3 (BP-3) is commonly used as a UV filter. Watanabe et al. (2015) studied its metabolism by rat and human liver microsomes, identifying metabolites like 3-hydroxylated BP-3 and 2,4,5-trihydroxybenzophenone. The study also revealed estrogenic and anti-androgenic activities of BP-3 and its metabolites, raising concerns about its endocrine-disrupting potential (Watanabe et al., 2015).

Photocatalytic Degradation

Wang et al. (2019) explored the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 catalysts, demonstrating complete degradation under certain conditions. This research provides insights into removing BP-3 from water sources, considering its environmental impact (Wang et al., 2019).

Oxidation by Potassium Permanganate

Cao et al. (2021) investigated the oxidation of BP-3 in aqueous solution using potassium permanganate. They found significant degradation efficiency, suggesting this as a potential method for BP-3 removal from water, given its endocrine-disrupting effects (Cao et al., 2021).

Human Exposure and Environmental Occurrence

Liao and Kannan (2014) studied the occurrence of BP-3 in personal care products from China and the United States, assessing human exposure levels. Their findings highlight the widespread presence of BP-3 and raise questions about its safety due to its estrogenic potential (Liao & Kannan, 2014).

Reproductive Toxicity

Ghazipura et al. (2017) conducted a systematic review of human and animal studies on the reproductive toxicity of BP-3. They found associations between BP-3 exposure and adverse reproductive outcomes, suggesting the need for further research to understand its impact (Ghazipura et al., 2017).

Nervous System Effects

Wnuk and Kajta (2021) explored the potential risks of BP-3 on the nervous system. They found that BP-3 induces neurotoxicity and alters receptor expression, potentially affecting the development and function of the nervous system (Wnuk & Kajta, 2021).

properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-5-4-6-18(13-15)19(21)17-9-7-16(8-10-17)14-20-11-2-3-12-20/h2-10,13H,11-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKDSDJWVKDURHR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=C(C=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00643012 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-4'-(3-pyrrolinomethyl) benzophenone | |

CAS RN |

898763-73-0 |

Source

|

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00643012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methyl-4-[2-(trifluoromethyl)phenyl]benzoic acid](/img/structure/B1343247.png)

![Pyrido[3,4-B]pyrazin-5(6H)-one](/img/structure/B1343274.png)